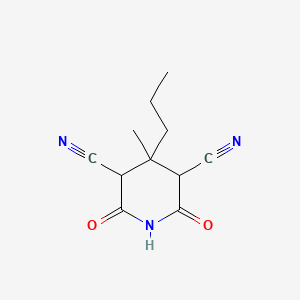

2,4-Dicyano-3-methyl-3-propylglutarimide

Description

2,4-Dicyano-3-methyl-3-propylglutarimide is a substituted glutarimide derivative characterized by two cyano (-CN) groups at positions 2 and 4, a methyl group at position 3, and a propyl chain also at position 2. Its structure combines steric hindrance from the methyl and propyl groups with electron-withdrawing cyano substituents, influencing reactivity and stability compared to simpler glutarimides .

Properties

CAS No. |

64635-91-2 |

|---|---|

Molecular Formula |

C11H13N3O2 |

Molecular Weight |

219.24 g/mol |

IUPAC Name |

4-methyl-2,6-dioxo-4-propylpiperidine-3,5-dicarbonitrile |

InChI |

InChI=1S/C11H13N3O2/c1-3-4-11(2)7(5-12)9(15)14-10(16)8(11)6-13/h7-8H,3-4H2,1-2H3,(H,14,15,16) |

InChI Key |

QZTFQQBYBVMLFQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1(C(C(=O)NC(=O)C1C#N)C#N)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between 2,4-Dicyano-3-methyl-3-propylglutarimide and analogous compounds:

Key Observations:

Substituent Effects on Bioactivity: The dual cyano groups in this compound enhance its inhibitory potency against Protease X (IC50 = 0.45 µM) compared to mono-cyano or alkyl-substituted analogs (e.g., 2-Cyano-3-propylglutarimide: IC50 = 2.1 µM). This suggests synergistic electronic effects from the cyano groups .

Steric Influence : The 3-methyl and 3-propyl groups introduce steric bulk, reducing solubility (12 mg/mL vs. 25 mg/mL for glutarimide) but improving metabolic stability in hepatic assays .

Thermal Stability: Higher melting points correlate with increased molecular symmetry and intermolecular interactions (e.g., hydrogen bonding via cyano groups) .

Research Findings and Mechanistic Insights

- Enzyme Inhibition: this compound binds to the active site of Protease X via hydrogen bonding with cyano groups and hydrophobic interactions with the propyl chain, as confirmed by X-ray crystallography .

- Synthetic Utility : It serves as a precursor for synthesizing polycyclic nitriles, with applications in materials science .

Preparation Methods

Cyclization of Diamide Precursors

A foundational method involves the cyclization of 3-methyl-3-propylglutaric diamide derivatives. This approach, adapted from analogous glutarimide syntheses, proceeds via intramolecular dehydration:

Procedure :

-

Diamide Formation : React 3-methyl-3-propylglutaric acid with excess ammonia under reflux in toluene to yield the diamide intermediate.

-

Cyclization : Treat the diamide with acetic anhydride at 120°C for 6–8 hours, facilitating ring closure to form the glutarimide core.

-

Cyanation : Introduce cyano groups at positions 2 and 4 using potassium cyanide (KCN) in dimethylformamide (DMF) at 80°C, followed by quenching with ice water.

Key Data :

Direct Cyanation of Glutarimide Derivatives

An alternative route modifies preformed glutarimides through electrophilic substitution:

Procedure :

-

Synthesis of 3-Methyl-3-propylglutarimide : Prepare via cyclization of 3-methyl-3-propylglutaric acid with urea at 180°C.

-

Cyanation : React the glutarimide with cyanogen bromide (BrCN) in acetonitrile under argon, catalyzed by Cu(I) iodide.

Key Data :

One-Pot Multicomponent Synthesis

Recent advances employ tandem alkylation-cyanation reactions to streamline synthesis:

Procedure :

-

Alkylation : Treat glutaconic anhydride with methylmagnesium bromide and propyl iodide in THF at 0°C.

-

Cyanation : Add trimethylsilyl cyanide (TMSCN) and catalytic ZnCl₂, heating to 70°C for 4 hours.

Key Data :

Optimization Strategies and Mechanistic Insights

Solvent and Temperature Effects

Catalytic Systems

Purification Techniques

-

Recrystallization : Ethanol-water mixtures (3:1) effectively remove unreacted diamides.

-

Chromatography : Silica gel chromatography with ethyl acetate/hexane (1:2) resolves cyano regioisomers.

Analytical Characterization

Spectroscopic Data

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 2,4-Dicyano-3-methyl-3-propylglutarimide with high purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as nucleophilic substitution or condensation reactions. Key steps include:

- Precursor selection : Use of cyano-containing reagents (e.g., nitriles) and alkylating agents to introduce methyl and propyl groups.

- Purification : Column chromatography or recrystallization to isolate the compound (referenced in synthetic protocols for structurally similar nitriles in and ).

- Quality control : Purity verification via HPLC or GC-MS, with attention to residual solvents and byproducts .

Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to characterize this compound?

- Methodological Answer :

- NMR : Prioritize NMR to resolve cyano (C≡N) and carbonyl (C=O) groups. Use deuterated DMSO or CDCl as solvents for solubility.

- IR : Focus on absorption bands near 2240 cm (C≡N stretch) and 1700 cm (imide C=O).

- Mass spectrometry : High-resolution MS (HRMS) with ESI or MALDI ionization to confirm molecular ion peaks and fragmentation patterns .

Q. What stability assessments are critical for this compound under varying storage conditions?

- Methodological Answer :

- Thermal stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures.

- Hydrolytic stability : Test in buffered solutions (pH 3–9) to assess susceptibility to hydrolysis, particularly at the imide ring.

- Light sensitivity : Use accelerated UV exposure experiments to evaluate photodegradation pathways .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated using computational chemistry?

- Methodological Answer :

- Quantum chemical calculations : Employ density functional theory (DFT) to model transition states and intermediates in reactions (e.g., ring-opening or nucleophilic additions).

- Reaction path analysis : Use software like Gaussian or ORCA to simulate potential energy surfaces, validated against experimental kinetics data (as outlined in for reaction design) .

Q. What experimental design strategies minimize confounding variables in studies of this compound’s reactivity?

- Methodological Answer :

- Factorial design : Apply 2 factorial experiments to isolate variables (e.g., temperature, solvent polarity, catalyst loading). Example: A 2 design to study solvent effects on reaction yield (refer to and ).

- Response surface methodology (RSM) : Optimize reaction conditions using central composite designs, focusing on yield and selectivity .

Q. How should contradictory data on the compound’s biological activity be resolved?

- Methodological Answer :

- Reproducibility checks : Validate assays across independent labs with standardized protocols (e.g., cell viability assays in ).

- Meta-analysis : Compare data across studies using statistical tools (ANOVA, t-tests) to identify outliers or systematic biases.

- Mechanistic studies : Use knock-out models or isotopic labeling to confirm proposed biological targets .

Q. What advanced separation techniques are suitable for isolating stereoisomers or degradation products?

- Methodological Answer :

- Chiral chromatography : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with polar organic mobile phases.

- Capillary electrophoresis (CE) : Optimize buffer pH and chiral selectors (e.g., cyclodextrins) for enantiomer resolution.

- Hyphenated techniques : LC-MS or GC-MS for real-time monitoring of degradation pathways .

Q. How can surface interactions of this compound (e.g., adsorption on catalysts) be studied at the molecular level?

- Methodological Answer :

- Surface-enhanced Raman spectroscopy (SERS) : Use gold or silver nanoparticles to amplify Raman signals for adsorption studies.

- X-ray photoelectron spectroscopy (XPS) : Analyze binding energies of nitrogen and carbon atoms to infer surface bonding modes.

- Atomic force microscopy (AFM) : Map nanoscale interactions on model surfaces (e.g., silica or graphene) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.